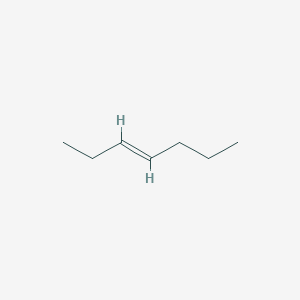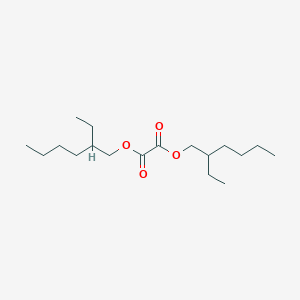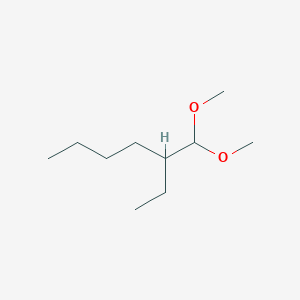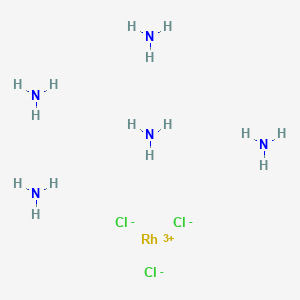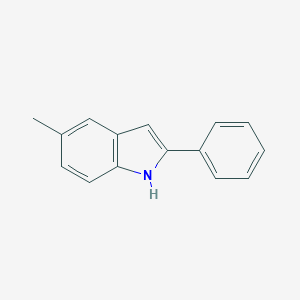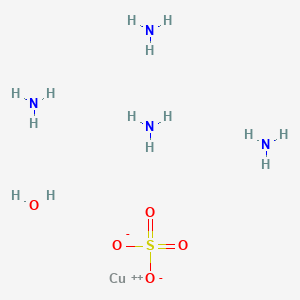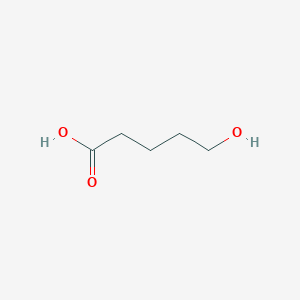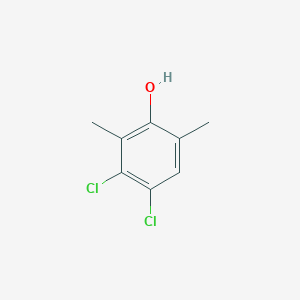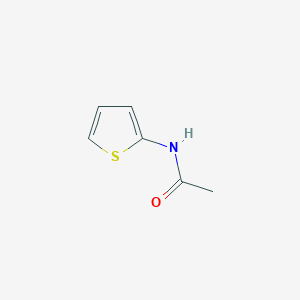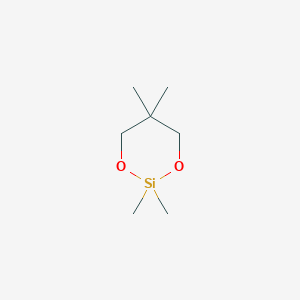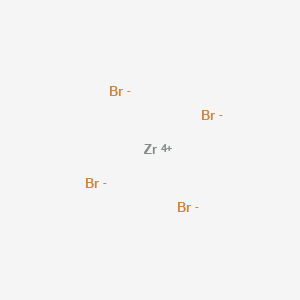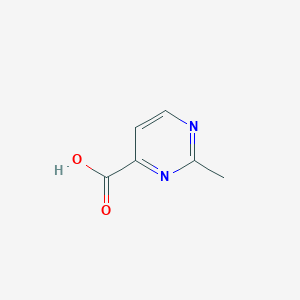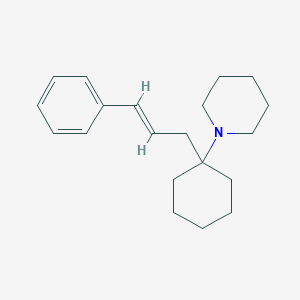
1-(1-Cinnamylcyclohexyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cinnamylcyclohexyl)piperidine, also known as CPP or 1-CCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been widely used in scientific research to study the mechanisms of action of NMDA receptors. CPP has been found to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. In
Wirkmechanismus
1-(1-Cinnamylcyclohexyl)piperidine acts as a non-competitive antagonist of NMDA receptors, which means that it binds to a different site than the glutamate binding site and prevents the activation of the receptor. This leads to the inhibition of calcium influx into the cell, which is necessary for the activation of various intracellular signaling pathways. 1-(1-Cinnamylcyclohexyl)piperidine has been found to be a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.
Biochemische Und Physiologische Effekte
1-(1-Cinnamylcyclohexyl)piperidine has been found to have various biochemical and physiological effects, including the inhibition of calcium influx into the cell, the inhibition of long-term potentiation (LTP), and the induction of long-term depression (LTD). 1-(1-Cinnamylcyclohexyl)piperidine has also been found to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Cinnamylcyclohexyl)piperidine has several advantages for lab experiments, including its high potency, selectivity, and specificity for NMDA receptors. However, there are also some limitations to using 1-(1-Cinnamylcyclohexyl)piperidine in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
For research on 1-(1-Cinnamylcyclohexyl)piperidine include the development of more selective and potent NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, and the development of novel therapeutic approaches based on the modulation of NMDA receptor activity.
Synthesemethoden
1-(1-Cinnamylcyclohexyl)piperidine can be synthesized using a variety of methods, including the reaction of cinnamyl chloride with cyclohexylamine in the presence of a base, the reaction of cinnamyl bromide with piperidine in the presence of a palladium catalyst, and the reduction of 1-(1-cinnamylcyclohexyl)pyrrolidine with sodium borohydride. The most commonly used method for 1-(1-Cinnamylcyclohexyl)piperidine synthesis is the reaction of cinnamyl chloride with cyclohexylamine in the presence of potassium carbonate. This method yields a high purity product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
1-(1-Cinnamylcyclohexyl)piperidine has been widely used in scientific research to study the mechanisms of action of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. 1-(1-Cinnamylcyclohexyl)piperidine acts as a non-competitive antagonist of NMDA receptors, which means that it binds to a different site than the glutamate binding site and prevents the activation of the receptor. 1-(1-Cinnamylcyclohexyl)piperidine has been found to be a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.
Eigenschaften
CAS-Nummer |
14228-25-2 |
|---|---|
Produktname |
1-(1-Cinnamylcyclohexyl)piperidine |
Molekularformel |
C20H29N |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
1-[1-[(E)-3-phenylprop-2-enyl]cyclohexyl]piperidine |
InChI |
InChI=1S/C20H29N/c1-4-11-19(12-5-1)13-10-16-20(14-6-2-7-15-20)21-17-8-3-9-18-21/h1,4-5,10-13H,2-3,6-9,14-18H2/b13-10+ |
InChI-Schlüssel |
ZWLFQLUGJSOTBJ-JLHYYAGUSA-N |
Isomerische SMILES |
C1CCC(CC1)(C/C=C/C2=CC=CC=C2)N3CCCCC3 |
SMILES |
C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |
Kanonische SMILES |
C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |
Synonyme |
1-[1-(3-Phenyl-2-propenyl)cyclohexyl]piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



